molecular formula C11H17BrN4 B8395529 5-bromo-N4-(piperidin-4-ylmethyl)pyridine-2,4-diamine

5-bromo-N4-(piperidin-4-ylmethyl)pyridine-2,4-diamine

Cat. No.: B8395529
M. Wt: 285.18 g/mol
InChI Key: KOPLRCYANOCCDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N4-(piperidin-4-ylmethyl)pyridine-2,4-diamine is a useful research compound. Its molecular formula is C11H17BrN4 and its molecular weight is 285.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H17BrN4

Molecular Weight

285.18 g/mol

IUPAC Name

5-bromo-4-N-(piperidin-4-ylmethyl)pyridine-2,4-diamine

InChI

InChI=1S/C11H17BrN4/c12-9-7-16-11(13)5-10(9)15-6-8-1-3-14-4-2-8/h5,7-8,14H,1-4,6H2,(H3,13,15,16)

InChI Key

KOPLRCYANOCCDI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CNC2=CC(=NC=C2Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of benzyl 4-((5-bromo-2-pivalamidopyridin-4-ylamino)methyl)piperidine-1-carboxylate (0.695 g, 1.24 mmol) and 6M HCl (10 mL) was heated at 105° C. for 45 mins by microwave irradiation. After cooling the volatiles were removed in vacuo. The residue was redissolved in MeOH and adsorbed onto Isolute SCX-II acidic resin. The resin was washed with methanol, then 2M ammonia in methanol. The basic fractions were concentrated to give crude 5-bromo-N4-(piperidin-4-ylmethyl)pyridine-2,4-diamine (0.326 g, 92%), LCMS (4) Rt=0.51 min; m/z (ESI+) 285/287 (MH+). A solution of di-tert-butyl dicarbonate (0.249 g, 1 eq.) in dichloromethane (1 mL) was added dropwise to an ice-cooled solution of 5-bromo-N4-(piperidin-4-ylmethyl)pyridine-2,4-diamine (0.326 g, 1.14 mmol) and triethylamine (0.48 mL, 3 eq.) in dichloromethane (7.79 mL). The solution was stirred at 0° C. for 30 mins and then warmed to room temperature and stirred for a further 30 min. The mixture was concentrated. The crude product was purified by preparative TLC, eluting with 7% MeOH, 1% NH3, 92% dichloromethane, to give tert-butyl 4-((2-amino-5-bromopyridin-4-ylamino)methyl)piperidine-1-carboxylate (234 mg, 53%) as a white powder.
Name
benzyl 4-((5-bromo-2-pivalamidopyridin-4-ylamino)methyl)piperidine-1-carboxylate
Quantity
0.695 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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